Bunitrolol hydrochloride
Overview
Description
Bunitrolol hydrochloride is a beta-adrenergic antagonist primarily used in the treatment of coronary heart disease. It improves cardiac performance by blocking beta-adrenergic receptors, which helps in managing conditions like hypertension and arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bunitrolol hydrochloride involves the following steps:
Starting Material: 2-Hydroxybenzonitrile is treated with epichlorohydrin and sodium hydroxide to form an epoxide intermediate.
Addition of tert-Butylamine: The epoxide is then reacted with tert-butylamine to yield bunitrolol.
Industrial Production Methods
Industrial production methods often involve chemoenzymatic synthesis to produce racemic and enantioenriched forms of bunitrolol. This process includes the conversion of racemic alcohols through enzymatic kinetic resolution using lipases, which exhibit complementary enantioselectivity, to produce ®- and (S)-alcohols. These alcohols are then converted into bunitrolol by treatment with tert-butylamine.
Chemical Reactions Analysis
Types of Reactions
Bunitrolol hydrochloride undergoes various chemical reactions, including:
Substitution: The synthesis involves nucleophilic substitution reactions, particularly the addition of tert-butylamine to the epoxide intermediate.
Common Reagents and Conditions
Epichlorohydrin: and are used to form the epoxide intermediate.
tert-Butylamine: is used for the nucleophilic substitution reaction to form bunitrolol.
Major Products
Scientific Research Applications
Bunitrolol hydrochloride has several scientific research applications:
Chemoenzymatic Synthesis: Research focuses on optimizing the synthesis of bunitrolol in racemic and enantioenriched forms.
Crystallization and Stereochemistry: Studies investigate the solid-state properties and stereochemistry of bunitrolol to improve its synthesis.
Enantiomeric Synthesis and Resolution: Research aims to prepare bunitrolol in enantiopure form for therapeutic applications.
Comparative Metabolism Study: Studies on CYP2D-related metabolism in animals to understand how different species metabolize bunitrolol.
Mechanism of Action
Bunitrolol hydrochloride exerts its effects by blocking beta-adrenergic receptors, particularly beta1 and beta2 receptors. This action reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and blood pressure. It also has a weak alpha1 blocking action .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Bunitrolol hydrochloride is unique due to its greater beta1 than beta2 adrenergic activity and its weak alpha1 blocking action. This makes it particularly effective in improving cardiac performance in patients with coronary artery disease .
Properties
IUPAC Name |
2-[3-(tert-butylamino)-2-hydroxypropoxy]benzonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-14(2,3)16-9-12(17)10-18-13-7-5-4-6-11(13)8-15;/h4-7,12,16-17H,9-10H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPWESHPIMRNNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC=C1C#N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80945768 | |
Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29876-08-2, 23093-74-5 | |
Record name | Bunitrolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29876-08-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Stresson | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029876082 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[3-(tert-Butylamino)-2-hydroxypropoxy]benzonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80945768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (±)-2-[3-[(tert-butyl)amino]-2-hydroxypropoxy]benzonitrile monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.367 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(3-tert-butylamino-2-hydroxypropoxy)benzonitrile hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.282 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUNITROLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A42VUS2X73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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